

Dithiazanine Iodide: A Technical Guide to its Discovery and Original Applications

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Compound of Interest

Compound Name: *Dithiazanine Iodide*

Cat. No.: *B1670782*

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Abstract

This technical guide provides an in-depth analysis of the discovery, chemical properties, and original therapeutic applications of **Dithiazanine Iodide**. It details the initial enthusiasm for this broad-spectrum anthelmintic, its efficacy against a range of intestinal nematodes, and the eventual decline in its use due to toxicity. This document consolidates quantitative data from early clinical and veterinary studies, outlines representative experimental protocols of the era, and visualizes the proposed mechanism of action and experimental workflows.

Discovery and Chemical Properties

Dithiazanine Iodide, a cyanine dye, was introduced as a potent anthelmintic in 1959.^{[1][2][3]} It is chemically known as 3-ethyl-2-[5-(3-ethyl-2-benzothiazolinylidene)-1,3-pentadienyl]-benzothiazolium iodide.^[4] As a member of the polymethine dye group, its initial applications were not medicinal. However, its biological activity against parasitic worms was a significant discovery in the mid-20th century, offering a new therapeutic option for several common helminth infections.

Table 1: Chemical and Physical Properties of **Dithiazanine Iodide**

Property	Value
IUPAC Name	3-Ethyl-2-[(1E,3E,5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide
Chemical Formula	C23H23IN2S2
Molar Mass	518.48 g/mol
Appearance	Green crystals
Melting Point	Decomposes at 248.0 °C (478.4 °F)
Synonyms	Abminthic, Delvex, Netocyd, Telmide, Vercidon

Source:[4]

Original Applications and Efficacy

Dithiazanine Iodide was recognized for its broad-spectrum activity against a variety of intestinal nematodes.[5][6] Its primary applications were in the treatment of:

- Trichuriasis (Whipworm infection)
- Strongyloidiasis (Threadworm infection)[1][6][7][8]
- Enterobiasis (Pinworm infection)
- Ascariasis (Roundworm infection)
- Hookworm infection

Early clinical and veterinary studies demonstrated its efficacy, although dosages and treatment durations varied.

Table 2: Summary of Efficacy Data from Early Veterinary Studies (Swine)

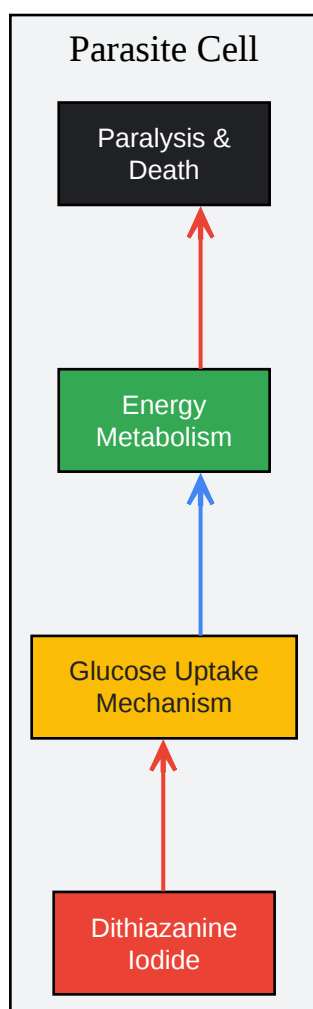
Parasite	Dosage	Efficacy (Egg Reduction Rate)
Trichuris suis	50 mg/kg for 3 days	98%
Strongyloides ransomi	50 mg/kg for 3 days	73%
Oesophagostomum dentatum	50 mg/kg for 3 days	59%
Ascaris suilla	50 mg/kg for 3 days	57%
Lungworms	50 mg/kg for 3 days	41%

Source:[4]

Despite its initial promise, the use of **Dithiazanine Iodide** was significantly limited by its toxicity.[1][2] Reports of severe side effects, including fatalities due to acidosis and shock, led to its withdrawal from the market in several countries.[1][2]

Mechanism of Action

The proposed mechanism of action for **Dithiazanine Iodide** as an anthelmintic is the inhibition of glucose absorption by the parasite.[4] By disrupting the parasite's primary energy source, the drug effectively leads to its starvation and death. The precise molecular targets and signaling pathways within the parasite were not fully elucidated at the time of its discovery due to the limitations of molecular biology techniques. However, the conceptual pathway can be visualized as follows:



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Caption: Proposed mechanism of **Dithiazanine Iodide** action.

Experimental Protocols

Detailed experimental protocols from the original studies are not readily available in modern databases. However, based on common parasitological and pharmacological practices of the mid-20th century, a representative in vitro anthelmintic activity assay can be described.

Representative In Vitro Anthelmintic Activity Assay

This protocol is a generalized representation of methods used to assess the efficacy of new anthelmintic compounds during the period of **Dithiazanine Iodide**'s discovery.

Objective: To determine the efficacy of a test compound against a model helminth.

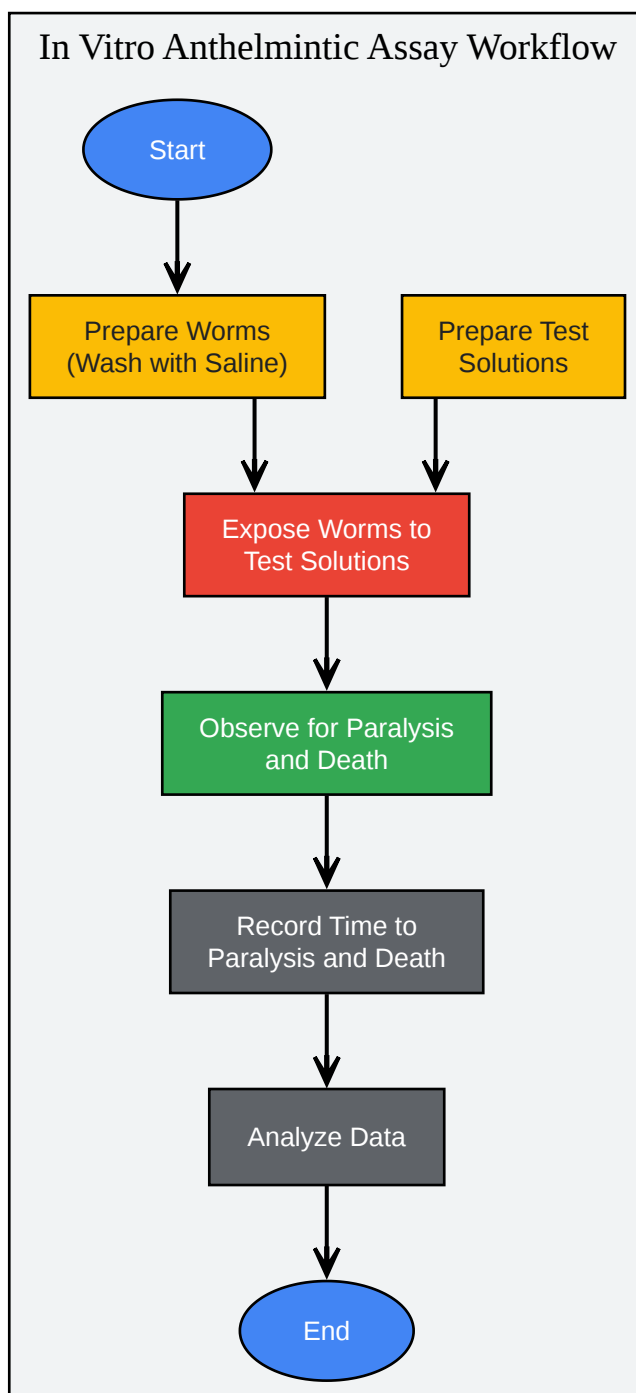
Materials:

- Test compound (e.g., **Dithiazanine Iodide**)
- Model organism (e.g., adult earthworms, *Pheretima posthuma*, due to anatomical and physiological similarities to intestinal roundworms)[9]
- Normal saline solution
- Petri dishes
- Incubator

Procedure:

- Worm Collection and Preparation: Adult earthworms are collected and washed with normal saline to remove any adhering fecal matter.
- Preparation of Test Solutions: The test compound is dissolved in a suitable solvent (e.g., distilled water or a small amount of a non-toxic solvent) to create a stock solution. Serial dilutions are then made to achieve the desired test concentrations.
- Exposure of Worms:
 - Groups of worms (e.g., 5-10 per group) are placed in individual Petri dishes.
 - A specific volume of the test solution at a given concentration is added to each experimental Petri dish.
 - A control group is exposed to the solvent only.
 - A positive control group may be exposed to a known anthelmintic.
- Observation: The worms are observed for signs of paralysis and death at regular intervals.
 - Paralysis: Determined by the absence of movement, even when stimulated with a probe.

- Death: Confirmed by placing the non-motile worms in warm water (around 50°C) and observing for any movement. Lack of movement indicates death.
- Data Analysis: The time to paralysis and time to death are recorded for each concentration. The results are typically expressed as the mean time \pm standard deviation.



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